3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide

Description

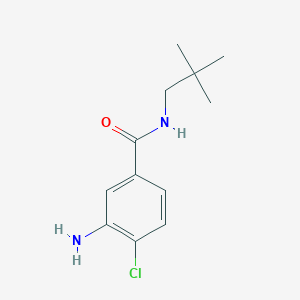

Molecular Formula: C₁₂H₁₇ClN₂O Molecular Weight: 240.74 g/mol Structure: The compound features a benzamide core substituted with a 3-amino group and a 4-chloro group on the benzene ring. The amide nitrogen is bonded to a 2,2-dimethylpropyl (neopentyl) group, introducing steric bulk. This structure combines polar (NH₂, Cl) and hydrophobic (neopentyl) moieties, making it suitable for applications in catalysis and medicinal chemistry .

Properties

IUPAC Name |

3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-11(16)8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUALZYOEHNFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.

Major Products:

Oxidation: Formation of 3-nitroso-4-chloro-N-(2,2-dimethylpropyl)benzamide.

Reduction: Formation of 3-amino-N-(2,2-dimethylpropyl)benzamide.

Substitution: Formation of 3-amino-4-hydroxy-N-(2,2-dimethylpropyl)benzamide.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme interactions.

- Used in the development of new biochemical assays.

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

- Studied for its ability to modulate specific biological pathways.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and dimethylpropyl groups contribute to its hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with structurally related benzamide derivatives:

*ClogP values estimated using fragment-based methods.

Key Observations :

- Polarity: The target compound’s amino and chloro groups increase polarity compared to non-substituted analogs (e.g., N-methyl-neopentyl benzamide), enhancing solubility in polar solvents.

- Steric Effects : The neopentyl group in all analogs introduces steric hindrance, which can modulate binding in catalytic or biological systems.

- Halogen Impact : Bromine in 4-bromo-N-(2,2-dimethylpropyl)-3-hydroxybenzamide increases molecular weight and steric bulk compared to the target’s chlorine .

Biological Activity

3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{12}H_{16}ClN_{2}O

- Molecular Weight : 240.72 g/mol

- IUPAC Name : this compound

Research indicates that compounds with similar structures often act through various mechanisms, including inhibition of specific enzymes or receptors involved in disease processes. For instance, benzamide derivatives have been shown to exhibit inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression.

Antitumor Activity

Studies have demonstrated that benzamide derivatives exhibit significant antitumor activity. For example, a related compound showed potent inhibitory effects against HepG2 cancer cells with an IC50 value of 1.30 μM, indicating that structural modifications can enhance anticancer properties . While specific data for this compound remains limited, its structural analogs suggest potential efficacy against various cancer cell lines.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor for certain enzymes involved in cellular signaling pathways. For instance, similar benzamides have been reported to selectively inhibit HDAC3 with high potency . This inhibition can lead to increased acetylation of histones and other proteins, thereby influencing gene expression related to cell cycle regulation and apoptosis.

Case Study 1: In Vitro Anticancer Activity

In a study evaluating the biological activity of various benzamide derivatives, compounds were assessed for their ability to induce apoptosis in cancer cells. The results indicated that specific analogs could significantly promote apoptosis in HepG2 cells through G2/M phase arrest . Although direct studies on this compound are lacking, the findings suggest that it may share similar mechanisms due to structural similarities.

Case Study 2: Toxicity Assessment

Toxicity studies using zebrafish embryos have been employed to evaluate the safety profile of benzamide derivatives. Compounds were tested for developmental toxicity and lethality at varying concentrations. Results indicated that while some compounds exhibited low toxicity at therapeutic doses, others showed significant adverse effects at higher concentrations . This highlights the importance of thorough toxicity assessments for compounds like this compound.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target | Biological Activity |

|---|---|---|---|

| This compound | TBD | TBD | Potential Antitumor |

| FNA (related compound) | 1.30 | HepG2 | Antitumor activity |

| Compound X (analog) | TBD | HDAC3 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via amidation of 4-chlorobenzoyl chloride with 2,2-dimethylpropylamine under basic conditions (e.g., triethylamine in dichloromethane). Diazotization of 3-amino-4-chlorobenzoic acid derivatives followed by coupling with tert-butyl groups is also reported . Optimize temperature (0–5°C for diazotization) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side reactions. Purity (>95%) is achievable via recrystallization from ethanol/water mixtures .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Analytical Workflow :

- NMR : Confirm the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm) in NMR. NMR should show carbonyl resonance at ~168 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 241.1 (calculated: 240.74 g/mol) .

- X-ray Crystallography : For absolute configuration, use SHELXL for refinement; prioritize high-resolution data (R-factor <0.05) .

Q. What purity assessment methods are suitable for this compound?

- Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min.

- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% from theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this benzamide derivative?

- Case Study : Discrepancies in tert-butyl conformation (NMR suggests free rotation, while X-ray shows steric hindrance) arise from dynamic vs. static structural snapshots. Use variable-temperature NMR to detect rotational barriers or employ DFT calculations (B3LYP/6-311+G(d,p)) to model steric effects .

Q. What solvent systems stabilize this compound during pharmacological assays?

- Stability Testing : Avoid aqueous buffers at pH >8 (risk of amide hydrolysis). DMSO (10% v/v in PBS) preserves integrity for >72 hours at 4°C. Monitor degradation via LC-MS, focusing on m/z 198.0 (hydrolyzed product) .

Q. How does the chloro-substituent position influence bioactivity compared to analogs?

- SAR Analysis : The 4-chloro group enhances lipophilicity (logP ~2.8) and π-stacking in enzyme binding pockets. Replace with fluoro (logP ~2.3) or nitro (logP ~2.1) groups to modulate target affinity. Use molecular docking (AutoDock Vina) to predict interactions with bacterial PPTase enzymes .

Q. What computational models predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB+ score: 0.55) and CYP3A4 inhibition risk.

- Solubility : Aqueous solubility ~0.12 mg/mL (ChemAxon), necessitating formulation with cyclodextrins for in vivo studies .

Research Design Considerations

- Crystallography : For polymorph screening, employ SHELXD for phase solution and Olex2 for visualization. Collect data at 100 K to reduce thermal motion artifacts .

- Mechanistic Studies : To probe antibacterial activity, design growth inhibition assays against S. aureus with IC determination (MIC ~8 µg/mL). Validate target engagement via bacterial lysate pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.